![molecular formula C20H17N3OS B2569347 4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1251624-28-8](/img/structure/B2569347.png)
4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazolo[1,5-a]pyrazine family of compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis Methodologies : The development of novel pyrazole derivatives, including pyrazolo[1,5-a]pyrazines, often involves complex synthetic routes designed to introduce specific functional groups that may enhance biological activity. For example, a study detailed the creation of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-ones, showcasing a novel analogue of guanine, highlighting the synthetic versatility of pyrazolo derivatives (Ehler, Robins, & Meyer, 1977).
Antitumor Agents : Research into novel antitumor agents has led to the synthesis of benzofuropyrazole and pyrazole derivatives, indicating that certain pyrazolo[1,5-a]pyrazine derivatives could exhibit potent tumor cell growth inhibitory activities. This suggests a promising avenue for the development of cancer therapeutics (Cui, Tang, Zhang, & Liu, 2019).
Anticancer Activity : Further emphasizing the potential medicinal applications, some new pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated significant anticancer activity, highlighting the importance of structural modifications in enhancing biological efficacy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Chemical Properties and Reactivity
Heterofunctionalization : The heterofunctionalization of pyrazolo[1,5-a]pyrazines, involving the synthesis of derivatives with fused triazole, tetrazole, or triazine rings, showcases the chemical reactivity and the potential for creating compounds with varied biological activities (Tsizorik, Hrynyshyn, Musiychuk, Bol’but, Panasenko, & Vovk, 2018).
Cytotoxicity Studies : Studies on the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives indicate their potential for application in cancer treatment, further underscoring the importance of structural diversity in the development of therapeutic agents (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-24-17-9-5-6-15(12-17)14-25-20-19-13-18(16-7-3-2-4-8-16)22-23(19)11-10-21-20/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOQRRIYKYICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.